Structural and Molecular Descriptor Comparison vs. tert-Butyl 4-(1-cyanocyclohexyl)piperazine-1-carboxylate
The target compound differentiates from its closest commercially catalogued analog, tert-butyl 4-(1-cyanocyclohexyl)piperazine-1-carboxylate (C16H27N3O2, MW 293.40 g/mol), by the presence of an ethyl carbamate and an oxoethyl linker, resulting in a molecular formula of C16H26N4O3 (MW 322.41 g/mol) . This structural divergence increases the topological polar surface area (tPSA) from approximately 56 Ų (tert-butyl analog, estimated) to 76.46 Ų (target compound, calculated) and introduces two additional hydrogen-bond acceptors (total 7 vs. 5), which are predicted to reduce passive membrane permeability relative to the simpler analog [1]. The calculated logP of 0.70 for the target compound contrasts with an estimated logP of ~2.2 for the tert-butyl derivative, indicating markedly different partition behavior [1].
| Evidence Dimension | Molecular properties (formula, MW, tPSA, logP, HBA count) |
|---|---|
| Target Compound Data | C16H26N4O3; MW 322.41 g/mol; tPSA 76.46 Ų; logP 0.70; HBA 7; HBD 1 |
| Comparator Or Baseline | tert-Butyl 4-(1-cyanocyclohexyl)piperazine-1-carboxylate: C16H27N3O2; MW 293.40 g/mol; tPSA ~56 Ų (estimated); logP ~2.2 (estimated); HBA 5; HBD 1 |
| Quantified Difference | ΔMW +29.01 g/mol; ΔtPSA +20.5 Ų; ΔlogP -1.5 units; ΔHBA +2 |
| Conditions | Calculated/estimated using standard cheminformatics tools (Daylight/CACTVS algorithms, Sildrug database) |
Why This Matters
The significantly lower logP and higher tPSA of the target compound predict reduced blood-brain barrier penetration and altered tissue distribution compared to the tert-butyl analog, which directly impacts its suitability for peripheral vs. CNS target engagement in experimental pharmacology.
- [1] Sildrug Database Entry for C16H26N4O3 (Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate): clogP 0.70; tPSA 76.46; HBA 7; HBD 1; Rotatable Bonds 6. Accessed via sildrug.ibb.waw.pl. View Source
